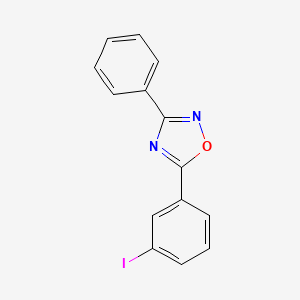

![molecular formula C18H6BrF7N4O2 B4581006 N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4581006.png)

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

説明

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives generally involves condensation reactions of dimethylamine with corresponding pyrazolo[1,5-a]pyrimidine-3-carboxylic acids, which are prepared from ethyl 5-amino-1H-pyrazole-4-carboxylate by cyclization with trifluoroacetophenones followed by saponification (Ju Liu et al., 2016). This provides a general framework for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound, by altering substituents according to desired chemical properties.

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives, including crystal structure determinations, is crucial for understanding their potential biological activity. For example, the crystal structure of a related compound, 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, was determined, revealing how structural features can influence biological activity (Ju Liu et al., 2016). Such analyses are essential for tailoring compounds for specific biological functions.

Chemical Reactions and Properties

Pyrazolo[1,5-a]pyrimidine derivatives can undergo various chemical reactions, including bromination, nitration, and alkylation, which allow for further functionalization of the core structure. For instance, bromination of N-phenyl-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide occurs preferentially in the phenyl ring, indicating reactive sites for further chemical modifications (J. Huppatz, 1985).

科学的研究の応用

Synthesis and Biological Evaluation

This compound is part of a broader family of pyrazolopyrimidines, which have been synthesized and evaluated for their biological activities. For instance, researchers have developed novel pyrazolopyrimidine derivatives that demonstrated significant anticancer and anti-inflammatory properties. These compounds were synthesized through a series of chemical reactions involving carboxamide and aromatic aldehydes, leading to products that exhibited cytotoxic effects against certain cancer cell lines and inhibitory effects on 5-lipoxygenase, an enzyme associated with inflammatory processes (Rahmouni et al., 2016).

Antimicrobial and Antifungal Applications

Further exploration into pyrazolo[1,5-a]pyrimidine derivatives has shown these compounds to possess a broad range of antimicrobial and antifungal activities. By modifying the pyrimidine ring system and introducing various substituents, researchers have been able to tailor the biological activity of these molecules. For example, the synthesis of pyrazolo[1,5-a]pyrimidine analogues of the systemic fungicide carboxin demonstrated a high level of fungicidal activity against Basidiomycete species, highlighting the potential of these compounds in agricultural applications (Huppatz, 1985).

Antitumor Activities

The anticancer potential of pyrazolopyrimidine derivatives has been a subject of considerable interest. Several studies have synthesized and evaluated the antitumor activities of these compounds, demonstrating their effectiveness against various cancer cell lines. For example, a series of N-aryl-7-aryl-pyrazolo[1,5-a]pyrimidines showed dose-dependent cytotoxic activities against liver (HepG-2) and breast (MCF-7) human cancer cells. The results suggest that these compounds can induce cell cycle arrest and pro-apoptotic activity, providing a promising avenue for the development of new anticancer therapies (El-Naggar et al., 2018).

Material Science Applications

In addition to medicinal chemistry, pyrazolopyrimidines have also found applications in material science. Their unique structural properties allow for the formation of strong hydrogen bonds and weak intermolecular interactions, which are crucial in the assembly of larger molecular architectures. These characteristics make pyrazolopyrimidines suitable for the development of novel materials with specific functional properties (Wang et al., 2014).

特性

IUPAC Name |

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H6BrF7N4O2/c19-10-11(20)13(22)15(14(23)12(10)21)29-17(31)6-5-27-30-9(18(24,25)26)4-7(28-16(6)30)8-2-1-3-32-8/h1-5H,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HONHFFZSLHZVTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)NC4=C(C(=C(C(=C4F)F)Br)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H6BrF7N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-2,3,5,6-tetrafluorophenyl)-5-(furan-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

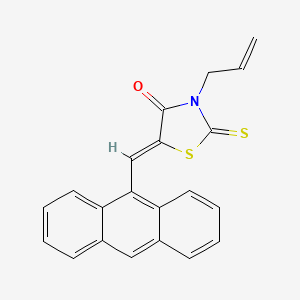

![5-(2,5-dichlorophenyl)-N-({[4-(4-morpholinylmethyl)phenyl]amino}carbonothioyl)-2-furamide](/img/structure/B4580924.png)

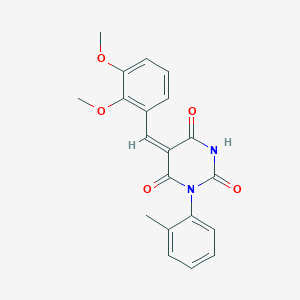

![5-[4-(diphenylmethyl)-1-piperazinyl]-2-[(2-fluorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B4580940.png)

![{2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethoxy}acetic acid](/img/structure/B4580953.png)

![1-phenylethanone O-{[7-(2-hydroxyethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]methyl}oxime](/img/structure/B4580960.png)

![2-{[4-oxo-3-(2-phenylethyl)-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4580969.png)

![1-{[1-(4-methylphenyl)-5-oxo-3-pyrrolidinyl]carbonyl}-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B4580971.png)

![3-benzyl-5-[(2-methoxybenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4580976.png)

![5-bromo-2-chloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B4580987.png)

![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B4580994.png)

![[3-(2-methylbenzyl)-1-(6-quinolinylcarbonyl)-3-piperidinyl]methanol](/img/structure/B4581008.png)

![N-[5-(3-methyl-4-oxo-3,4-dihydro-1-phthalazinyl)-2-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4581019.png)